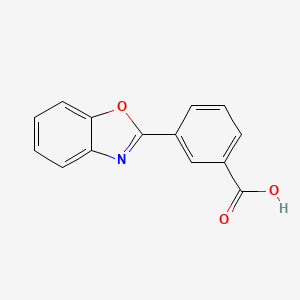

3-(1,3-Benzoxazol-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIDLODXMSPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470827 | |

| Record name | 3-Benzooxazol-2-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20000-56-0 | |

| Record name | 3-(2-Benzoxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20000-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzooxazol-2-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(1,3-Benzoxazol-2-yl)benzoic acid is a heterocyclic compound incorporating both a benzoxazole and a benzoic acid moiety. The benzoxazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzoic acid and its derivatives are crucial in pharmaceutical development and material science. This technical guide provides a comprehensive overview of the known chemical properties, a general synthetic protocol, and the broader biological context of this compound and related compounds.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in public databases, its fundamental properties can be established.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1][2] |

| CAS Number | 20000-56-0 | [1] |

Spectral Data Analysis

Detailed experimental spectra for this compound are not publicly documented. However, the expected spectral characteristics can be inferred from the analysis of its structural components: the benzoxazole ring and the benzoic acid group.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzoxazole and the benzoic acid rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid group and the heterocyclic system.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzoxazole core, and the carbons of the benzoic acid ring.

-

FT-IR: The infrared spectrum is predicted to show a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1680 cm⁻¹. A broad O-H stretching band from the carboxylic acid's hydrogen bonding would also be expected around 3300-2500 cm⁻¹. Characteristic C=N and C-O stretching vibrations from the benzoxazole ring would also be present.[3][4][5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: A General Approach to Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a corresponding benzoic acid derivative.[6][7]

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A mixture of 2-aminophenol and an equivalent of a 3-carboxybenzoyl derivative (such as isophthalic acid or a more reactive derivative like an acid chloride or ester) is prepared.

-

Condensation: The reaction is typically carried out in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), or by heating the mixture at high temperatures to drive off water.

-

Workup: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted using a suitable organic solvent.

-

Purification: The final compound is purified using standard techniques like recrystallization from an appropriate solvent or column chromatography on silica gel.

Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by determining its melting point.

Biological Activity and Potential Signaling Pathways

While no specific biological studies or signaling pathway analyses for this compound have been reported, the benzoxazole class of compounds is known to interact with various biological targets. Research on other benzoxazole derivatives suggests potential mechanisms of action that could be relevant for this compound.

Hypothesized Biological Interactions:

Caption: Hypothesized interaction of benzoxazole compounds with biological targets.

Benzoxazole derivatives have been reported to exhibit a variety of biological activities, including:

-

Anticancer Activity: Some benzoxazole-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, potentially through the inhibition of enzymes like kinases or by interacting with DNA.[8]

-

Anti-inflammatory Effects: The benzoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, suggesting a potential to modulate inflammatory pathways.[9][10]

-

Antimicrobial Properties: Various synthetic benzoxazoles have demonstrated activity against a range of bacteria and fungi.[9]

-

Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of enzymes such as JMJD3, a histone demethylase implicated in cancer and inflammatory diseases.[11]

The benzoic acid moiety can influence the compound's solubility, cell permeability, and potential to interact with biological targets through hydrogen bonding and ionic interactions. Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. This compound | 20000-56-0 | VAA00056 [biosynth.com]

- 2. This compound [chemicalbook.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic acid

CAS Number: 20000-56-0

This technical guide provides a comprehensive overview of 3-(1,3-Benzoxazol-2-yl)benzoic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and visualizes key chemical and logical workflows.

Physicochemical and Structural Data

This compound is a member of the benzoxazole class of compounds, which are recognized for their diverse pharmacological activities.[1] The structural and physical properties of this specific molecule are summarized below.

| Property | Value | Reference |

| CAS Number | 20000-56-0 | [2] |

| Molecular Formula | C₁₄H₉NO₃ | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C2C(=C1)OC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Appearance | White crystalline solid (predicted) | [3] |

| Storage Temperature | 2°C - 8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzoxazoles such as this compound is commonly achieved through the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative.[4] Several methods have been reported, often employing a catalyst and varying reaction conditions to improve yield and purity.[4]

General Synthesis Protocol: Condensation of 2-Aminophenol and 3-Carboxybenzoic acid

This protocol is a representative method adapted from general procedures for the synthesis of 2-substituted benzoxazoles.[4]

Materials:

-

2-Aminophenol

-

3-Carboxybenzoic acid (Isophthalic acid)

-

Ammonium chloride (NH₄Cl) or another suitable catalyst (e.g., polyphosphoric acid)

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

TLC plates (silica gel)

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (1 equivalent) and 3-carboxybenzoic acid (1 equivalent).

-

Add ethanol as a solvent and a catalytic amount of ammonium chloride.

-

The reaction mixture is heated to reflux (approximately 80-90°C) and stirred for 6-8 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.[7] For instance, some benzoxazole derivatives have been shown to act as aryl hydrocarbon receptor (AhR) agonists, leading to the induction of cytochrome P450 enzymes like CYP1A1, which can contribute to their anticancer effects.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzoxazole derivatives have also been reported to possess significant antibacterial and antifungal activities.[1] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Positive control antibiotic/antifungal

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (microorganism in broth without any compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, based on studies of structurally related 2-arylbenzoxazoles, several potential mechanisms can be proposed. One prominent mechanism for the anticancer activity of some benzoxazoles involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7]

Caption: A potential anticancer signaling pathway for 2-arylbenzoxazoles.

In this proposed pathway, the 2-arylbenzoxazole compound enters the cell and binds to the Aryl Hydrocarbon Receptor (AhR), which is part of a cytosolic complex. This binding event causes the complex to dissociate and the AhR to translocate to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as CYP1A1. The induction of such enzymes can lead to the metabolic activation of the compound or other cellular changes that ultimately result in cell cycle arrest and apoptosis in cancer cells.[7]

Conclusion

This compound is a compound with a well-defined chemical structure and a CAS number of 20000-56-0. While specific biological data for this molecule is limited in publicly accessible literature, its core benzoxazole structure suggests potential for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a foundation for researchers by outlining established synthetic routes and standard protocols for biological evaluation. Further investigation is warranted to fully characterize the biological profile and therapeutic potential of this specific compound.

References

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. arabjchem.org [arabjchem.org]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, a representative experimental protocol, and relevant characterization data.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound is the condensation reaction between 2-aminophenol and 3-formylbenzoic acid. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring. Various catalytic systems can be employed to facilitate this transformation, including acidic catalysts such as polyphosphoric acid (PPA), or through microwave-assisted organic synthesis (MAOS) which can offer advantages in terms of reaction time and yield.

A general reaction scheme is presented below:

Reaction Scheme:

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic Acid

This technical guide provides a comprehensive literature review of 3-(1,3-Benzoxazol-2-yl)benzoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its synthesis, chemical properties, and potential biological activities based on the current scientific literature.

Chemical Properties and Synthesis

This compound is a member of the benzoxazole class of organic compounds, which are characterized by a benzene ring fused to an oxazole ring.[1] The molecular formula of this compound is C14H9NO3, and it has a molecular weight of 239.23 g/mol .[2]

Synthesis:

The primary method for synthesizing 2-aryl-benzoxazoles, such as this compound, is through the condensation reaction of a 2-aminophenol with a benzoic acid derivative.[3][4] In the case of the title compound, this would involve the reaction of 2-aminophenol with isophthalic acid (benzene-1,3-dicarboxylic acid) or one of its activated derivatives (e.g., an acyl chloride or ester). This reaction is typically facilitated by a dehydrating agent or catalyst and often requires elevated temperatures.[1]

A general experimental protocol for a similar synthesis is as follows:

General Experimental Protocol for the Synthesis of 2-Aryl-Benzoxazoles:

A common method for the synthesis of 2-aryl-benzoxazoles involves the condensation of 2-aminophenol with an aromatic carboxylic acid in the presence of a catalyst. For the specific synthesis of this compound, isophthalic acid would be used.

-

Reactants: 2-aminophenol and isophthalic acid.

-

Catalyst: A common catalyst used for this type of condensation is polyphosphoric acid (PPA) or ammonium chloride.[1][4]

-

Solvent: The reaction can be carried out in a high-boiling point solvent such as ethanol or, in some cases, without a solvent using the catalyst as the medium.[4]

-

Reaction Conditions: The reaction mixture is typically heated at a temperature ranging from 80°C to 180°C for several hours.[1][4]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the product. The solid product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Below is a DOT script for a generalized workflow for the synthesis of this compound.

Potential Biological Activities

Anticancer Activity

Benzoxazole derivatives are recognized as a significant scaffold in the development of anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerase.[6] Some derivatives have also been shown to induce apoptosis in cancer cells.[7] For instance, certain benzoxazole compounds have demonstrated potent activity against various cancer cell lines, including those of the breast, lung, and colon, with IC50 values in the micromolar range.[8][9]

A proposed general mechanism for the anticancer activity of some benzoxazole derivatives involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2]

The following DOT script illustrates a simplified potential signaling pathway that could be targeted by benzoxazole derivatives in cancer cells.

Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of some benzoxazolone derivatives that act as MD2 inhibitors.[12]

| Compound | Target | IC50 (µM) |

| 3c | IL-6 | 10.14 ± 0.08 |

| 3d | IL-6 | 5.43 ± 0.51 |

| 3g | IL-6 | 5.09 ± 0.88 |

A simplified diagram of a potential anti-inflammatory mechanism for benzoxazole derivatives is provided below.

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[14][15] The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 0.098 to 1024 µg/mL against different pathogens.[14][15] The mechanism of antimicrobial action can vary, but for some derivatives, it may involve the inhibition of essential cellular processes in the microorganisms.

Data Presentation

As no specific quantitative data for this compound was found, a table summarizing the properties and potential activities of the general benzoxazole class is presented below.

| Property | Description | References |

| Core Structure | Benzene ring fused to an oxazole ring. | [1] |

| Synthesis | Commonly via condensation of 2-aminophenol and a benzoic acid derivative. | [3][4] |

| Anticancer Activity | Inhibition of kinases, topoisomerase; induction of apoptosis. IC50 values can be in the micromolar range. | [5][6][7][8][9] |

| Anti-inflammatory Activity | Inhibition of COX-2, MD2, and pro-inflammatory cytokine production. | [10][11][12][13] |

| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi. MIC values vary widely depending on the derivative and organism. | [14][15] |

Conclusion

This compound belongs to the versatile class of benzoxazole compounds, which have shown significant promise in medicinal chemistry. While specific experimental data for this particular molecule is limited in the public domain, the general synthetic routes and the wide range of biological activities associated with the benzoxazole scaffold suggest that it is a compound worthy of further investigation. Researchers and drug development professionals may find the information compiled in this guide useful for designing future studies to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 14. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a fused benzene and oxazole ring system, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to support further research and drug development efforts in this field.

Anticancer Activity

Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, with a prominent target being the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8][9][10][11][12]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Amide 1,3,4-oxadiazole linked benzoxazole (12c) | HT-29 (Colon) | 0.018 | [3] |

| Amide 1,3,4-oxadiazole linked benzoxazole (12g) | HT-29 (Colon) | 0.093 | [3] |

| Benzoxazole linked 1,3,4-oxadiazole (10b) | A549 (Lung) | 0.13 ± 0.014 | [13] |

| Benzoxazole linked 1,3,4-oxadiazole (10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [13] |

| Benzoxazole linked 1,3,4-oxadiazole (10b) | HT-29 (Colon) | 0.22 ± 0.017 | [13] |

| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | [8][14] |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | [8][14] |

| Benzoxazole derivative (12d) | HepG2 (Liver) | 23.61 | [8][14] |

| Benzoxazole derivative (13a) | MCF-7 (Breast) | 32.47 | [8][14] |

| Benzoxazole derivative (14a) | HepG2 (Liver) | 3.95 ± 0.18 | [9] |

| Benzoxazole derivative (14a) | MCF-7 (Breast) | 4.054 ± 0.17 | [9] |

| Benzoxazole derivative (14g) | MCF-7 (Breast) | 5.8 ± 0.22 | [9] |

| Benzoxazole derivative (5e) | HepG2 (Liver) | 4.13 ± 0.2 | [11] |

| Benzoxazole derivative (5e) | HCT-116 (Colon) | 6.93 ± 0.3 | [11] |

| Benzoxazole derivative (5e) | MCF-7 (Breast) | 8.67 ± 0.5 | [11] |

| Benzoxazole clubbed 2-pyrrolidinone (19) | SNB-75 (CNS) | %GI = 35.49 | [7] |

| Benzoxazole clubbed 2-pyrrolidinone (20) | SNB-75 (CNS) | %GI = 31.88 | [7] |

Signaling Pathway: VEGFR-2 Inhibition

Many anticancer benzoxazole derivatives function by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and autophosphorylates, initiating a downstream cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Benzoxazole inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and halting the angiogenic process.

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][15][16] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is responsible for the supercoiling of bacterial DNA.[17]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected benzoxazole derivatives, presenting their minimum inhibitory concentration (MIC) values against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis | 0.098 | [1] |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Staphylococcus aureus | 0.195 | [1] |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Escherichia coli | 0.39 | [1] |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Pseudomonas aeruginosa | 0.78 | [1] |

| Benzoxazole derivative (2) | Sarcina lutea | 0.020 (mg/ml) | [17] |

| Benzoxazole derivative (2) | Escherichia coli | 0.039 (mg/ml) | [17] |

| 2,5-disubstituted benzoxazole derivatives | Enterococcus faecalis | 64 | |

| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7) | P. aeruginosa isolate | 16 | [15] |

| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11) | P. aeruginosa isolate | 16 | [15] |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]ace tamido] -benzoxazoles (3-12) | E. faecalis | 32 | [11] |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]ace tamido] -benzoxazoles (3-12) | P. aeruginosa | 64 | [11] |

| 2-substituted benzoxazole (7c) | Staphylococcus aureus | <12.5 | |

| 2-substituted benzoxazole (5) | Bacillus subtilis | <12.5 | [18] |

| 2-substituted benzoxazole (8a) | Bacillus subtilis | <12.5 | [18] |

| 2-substituted benzoxazole (8d) | Bacillus subtilis | <12.5 | [18] |

| 2-substituted benzoxazole (5) | Escherichia coli | <25 | [18] |

| 2-substituted benzoxazole (7c) | Escherichia coli | <25 | [18] |

| 2-substituted benzoxazole (4b) | Pseudomonas aeruginosa | <25 | [19] |

| 2-substituted benzoxazole (7c) | Pseudomonas aeruginosa | 50 | [19] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of benzoxazole derivatives commonly involves the agar diffusion method followed by the determination of the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for antimicrobial susceptibility testing of benzoxazole derivatives.

Anti-inflammatory Activity

Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20] These cytokines play a pivotal role in the inflammatory cascade, and their inhibition represents a key therapeutic strategy for various inflammatory disorders. Some derivatives also exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[21]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected benzoxazole derivatives, with IC50 values for the inhibition of IL-6 and Nitric Oxide (NO) production.

| Compound ID/Series | Target | IC50 (µM) | Reference |

| Benzoxazolone derivative (3g) | IL-6 | 5.09 ± 0.88 | [20][22] |

| Benzoxazolone derivative (3d) | IL-6 | 5.43 ± 0.51 | [20][22] |

| Benzoxazolone derivative (3c) | IL-6 | 10.14 ± 0.08 | [20][22] |

| Disubstituted benzoxazolone derivative (3d) | NO production | 13.44 | [12] |

| Disubstituted benzoxazolone derivative (2d) | NO production | 14.72 | [12] |

| Disubstituted benzoxazolone derivative (2c) | NO production | 16.43 | [12] |

| Disubstituted benzoxazolone derivative (3d) | iNOS | 9.733 | [12] |

| Disubstituted benzoxazolone derivative (2d) | iNOS | 3.342 | [12] |

| Disubstituted benzoxazolone derivative (2c) | iNOS | 4.605 | [12] |

Signaling Pathway: TNF-α and IL-6 Inhibition

Benzoxazole derivatives can interfere with the signaling pathways of TNF-α and IL-6. For instance, TNF-α binds to its receptor (TNFR), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the expression of various inflammatory genes. Similarly, IL-6 signaling is initiated by its binding to the IL-6 receptor (IL-6R) and the subsequent recruitment of the gp130 signal-transducing subunit, activating the JAK/STAT pathway. Benzoxazole derivatives can inhibit these pathways at various points, leading to a reduction in the inflammatory response.

Caption: Inhibition of TNF-α and IL-6 signaling pathways by benzoxazole derivatives.

Antiviral Activity

The antiviral potential of benzoxazole derivatives is an expanding area of research. Studies have demonstrated their efficacy against a range of viruses, including the Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus (HIV), and influenza virus.[8][15][16][19][23] The mechanisms of antiviral action are diverse and virus-specific.

Quantitative Antiviral Data

The following table provides a summary of the in vitro antiviral activity of selected benzoxazole derivatives, presenting their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values.

| Compound ID/Series | Virus | Activity Metric | Value (µg/mL or µM) | Reference |

| Flavonol derivative with benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 127.6 | [8] |

| Flavonol derivative with benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 101.2 | [8] |

| 2-substituted benzoxazole (7a) | HIV-1 | % Cell Protection | 36.6 at 2 x 10⁻⁵ µM | [19] |

| Nitrobenzoxadiazole (12) | Influenza A (H1N1) | IC50 | 5.1 µM | [15] |

| Nitrobenzoxadiazole (17) | Influenza A (H1N1) | IC50 | <10 µM | [15] |

| Nitrobenzoxadiazole (25) | Influenza A (H1N1) | IC50 | <10 µM | [15] |

Logical Relationship: Mechanism of Anti-TMV Activity

The antiviral activity of certain flavonol derivatives containing a benzoxazole moiety against TMV is attributed to their ability to bind to the TMV coat protein (TMV-CP). This binding interferes with the self-assembly of the viral particles, a critical step in the viral replication cycle.

Caption: Mechanism of anti-TMV activity of flavonol-benzoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This protocol is adapted from standard procedures for assessing cell viability.[2][4][10][23]

Objective: To determine the cytotoxic effect of benzoxazole derivatives on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the benzoxazole derivative compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Diffusion Method for Antimicrobial Activity

This protocol is a standard method for screening the antimicrobial activity of compounds.[5][6][18][24][25]

Objective: To qualitatively assess the antimicrobial activity of benzoxazole derivatives.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Discs impregnated with the test compound are placed on the agar surface. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity.

Materials:

-

Bacterial or fungal strains of interest

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Benzoxazole derivatives

-

Sterile filter paper discs (6 mm in diameter)

-

Positive control antibiotic discs

-

Negative control (solvent-impregnated discs)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

-

Disc Application: Aseptically place the filter paper discs impregnated with a known concentration of the benzoxazole derivative onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar. Also, place the positive and negative control discs.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

VEGFR-2 Kinase Inhibition Assay

This protocol is based on commercially available kinase assay kits.[2][6][13][24]

Objective: To quantify the inhibitory effect of benzoxazole derivatives on VEGFR-2 kinase activity.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of ATP consumed during the phosphorylation reaction is quantified using a luciferase-based system. A decrease in the luminescent signal indicates inhibition of the kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP solution

-

VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)

-

Benzoxazole derivatives

-

Kinase-Glo® luminescent kinase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing the kinase assay buffer, VEGFR-2 substrate, and ATP.

-

Compound Addition: Add the benzoxazole derivatives at various concentrations to the wells of the 96-well plate. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).

-

Kinase Addition: Add the diluted VEGFR-2 kinase to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each concentration of the benzoxazole derivative. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

TNF-α and IL-6 Inhibition Assay (ELISA)

This protocol is based on standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay) procedures.[1][5][17][20][22]

Objective: To measure the effect of benzoxazole derivatives on the production of TNF-α and IL-6 by immune cells.

Principle: An antibody specific for the cytokine of interest (TNF-α or IL-6) is coated onto the wells of a microplate. The cell culture supernatant containing the cytokine is added to the wells, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

Benzoxazole derivatives

-

Commercially available ELISA kits for human or mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard cytokine, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture the immune cells in a 24-well plate. Pre-treat the cells with various concentrations of the benzoxazole derivatives for 1 hour. Then, stimulate the cells with LPS to induce the production of TNF-α and IL-6. Incubate for 24 hours.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

-

ELISA:

-

Coat a 96-well plate with the capture antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and the standard cytokine dilutions to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody. Incubate.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

-

Wash the plate and add the TMB substrate solution. Incubate in the dark.

-

Add the stop solution to stop the reaction.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the absorbance values of the standard cytokine dilutions. Use the standard curve to determine the concentration of TNF-α and IL-6 in the cell culture supernatants. Calculate the percentage of inhibition of cytokine production by the benzoxazole derivatives compared to the LPS-stimulated control. Determine the IC50 values.

TMV Coat Protein Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol provides a general framework for assessing the binding of small molecules to a protein using ITC.[21][26][27][28][29]

Objective: To determine the binding affinity and thermodynamics of the interaction between a benzoxazole derivative and the Tobacco Mosaic Virus coat protein (TMV-CP).

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (benzoxazole derivative) is titrated into a solution of the macromolecule (TMV-CP) in a sample cell. The heat released or absorbed upon binding is measured. From the resulting data, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined.

Materials:

-

Purified TMV coat protein

-

Benzoxazole derivative

-

ITC buffer (e.g., phosphate buffer with a specific pH and salt concentration)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare solutions of the TMV-CP and the benzoxazole derivative in the same ITC buffer to avoid heats of dilution. The concentration of the protein in the sample cell is typically in the range of 10-50 µM, and the concentration of the ligand in the syringe is 10-20 times higher. Degas both solutions before the experiment.

-

Instrument Setup: Set the experimental parameters on the ITC instrument, including the temperature, stirring speed, injection volume, and spacing between injections.

-

Titration: Load the TMV-CP solution into the sample cell and the benzoxazole derivative solution into the injection syringe. Perform a series of small injections of the ligand into the protein solution.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: The raw data (a series of heat-release or absorption peaks) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a remarkable diversity of biological activities. The data and protocols presented in this technical guide underscore the potential of benzoxazole derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will undoubtedly pave the way for the development of novel and effective drugs to address unmet medical needs.

References

- 1. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. novamedline.com [novamedline.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 14. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. resources.rndsystems.com [resources.rndsystems.com]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. researchgate.net [researchgate.net]

- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 27. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-(1,3-Benzoxazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized spectroscopic profile based on established principles and data from analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Molecular Structure and Properties

Chemical Structure:

Figure 1: Molecular structure of this compound.

Chemical Formula: C₁₄H₉NO₃[1]

Molecular Weight: 239.23 g/mol [1]

CAS Number: 20000-56-0[1]

Hypothesized Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.4 | Singlet | 1H | H-2' (Benzoic acid ring) |

| ~8.2 | Doublet | 1H | H-4' (Benzoic acid ring) |

| ~7.9 | Doublet | 1H | H-6' (Benzoic acid ring) |

| ~7.8 | Multiplet | 2H | H-4, H-7 (Benzoxazole ring) |

| ~7.6 | Triplet | 1H | H-5' (Benzoic acid ring) |

| ~7.4 | Multiplet | 2H | H-5, H-6 (Benzoxazole ring) |

Rationale: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield shift. The protons on the benzoic acid ring will be deshielded due to the electron-withdrawing carboxylic acid and benzoxazole groups, appearing in the aromatic region. The protons on the benzoxazole ring will also resonate in the aromatic region, with their specific shifts influenced by the fused ring system.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (Carboxylic acid) |

| ~162.0 | C-2 (Benzoxazole, C=N) |

| ~150.0 | C-7a (Benzoxazole) |

| ~142.0 | C-3a (Benzoxazole) |

| ~135.0 | C-3' (Benzoic acid) |

| ~132.0 | C-1' (Benzoic acid) |

| ~131.0 | C-5' (Benzoic acid) |

| ~130.0 | C-6' (Benzoic acid) |

| ~129.0 | C-2' (Benzoic acid) |

| ~128.0 | C-4' (Benzoic acid) |

| ~125.0 | C-5 (Benzoxazole) |

| ~124.0 | C-6 (Benzoxazole) |

| ~120.0 | C-4 (Benzoxazole) |

| ~111.0 | C-7 (Benzoxazole) |

Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon of the C=N bond in the benzoxazole ring will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of 110-150 ppm, with their exact shifts determined by the electronic environment created by the substituents and the fused ring system.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610 | Medium | C=N stretch (Benzoxazole) |

| ~1580, ~1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | Asymmetric C-O-C stretch (Benzoxazole) |

| ~1100 | Medium | Symmetric C-O-C stretch (Benzoxazole) |

| ~900-650 | Medium-Strong | C-H bend (Aromatic out-of-plane) |

Rationale: The most characteristic peaks will be the broad O-H stretch of the carboxylic acid dimer, the strong C=O stretch, and the C=N stretch of the benzoxazole ring. The aromatic C=C stretching vibrations and out-of-plane C-H bending will also be prominent.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 239 | High | [M]⁺ (Molecular Ion) |

| 222 | Medium | [M - OH]⁺ |

| 211 | Medium | [M - CO]⁺ |

| 194 | High | [M - COOH]⁺ |

| 166 | Medium | [C₁₀H₆NO]⁺ |

| 121 | Medium | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 93 | Medium | [C₆H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Rationale: The molecular ion peak is expected at m/z 239. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups. The benzoxazole ring can also undergo characteristic fragmentation.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on established methods for the synthesis of 2-arylbenzoxazoles.[2]

Synthesis of this compound

This synthesis involves the condensation reaction between 2-aminophenol and 3-carboxybenzaldehyde followed by oxidative cyclization.

Figure 2: General workflow for the synthesis of this compound.

Materials:

-

2-Aminophenol

-

3-Carboxybenzaldehyde

-

Ethanol (or another suitable solvent like DMF or DMSO)

-

Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - DDQ, or exposure to air)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-aminophenol and 1 equivalent of 3-carboxybenzaldehyde in a minimal amount of ethanol.

-

Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Oxidative Cyclization: Add 1.1 equivalents of an oxidizing agent (like DDQ) to the reaction mixture. Alternatively, for a greener approach, the mixture can be refluxed in a solvent like DMSO while bubbling air through it.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the purified compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information linking this compound to any specific signaling pathways or established biological activities. Benzoxazole derivatives, as a class of compounds, are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is required to elucidate the specific biological role, if any, of this particular molecule.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The hypothesized spectroscopic data offers a valuable reference for researchers working with this compound, while the detailed synthetic protocol provides a practical starting point for its preparation. Further experimental validation is necessary to confirm the presented spectroscopic data and to explore the potential biological activities of this molecule. This guide aims to facilitate future research and development involving this compound.

References

3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability

An In-depth Technical Guide on the Core Physicochemical Properties of 3-(1,3-Benzoxazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted physicochemical properties based on the behavior of its core chemical moieties: benzoic acid and benzoxazole. Furthermore, it details the standardized experimental protocols necessary to determine these critical parameters, equipping researchers with the methodologies to generate precise data for formulation development and regulatory submissions. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development of drug candidates incorporating this scaffold.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole ring linked to a benzoic acid moiety. The benzoxazole ring is a stable aromatic system found in various bioactive molecules, while the benzoic acid group imparts acidic properties and influences solubility.[1] An understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, impacting everything from formulation design to shelf-life determination.

Predicted Solubility Profile

Benzoic acid itself is slightly soluble in water, with its solubility increasing significantly with temperature.[2] It is, however, readily soluble in many organic solvents.[3] The presence of the larger, more rigid benzoxazole group is expected to decrease aqueous solubility compared to benzoic acid alone. The solubility is also expected to be pH-dependent due to the carboxylic acid group.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Poorly soluble | The hydrophobic benzoxazole moiety is expected to dominate, leading to low aqueous solubility. |

| 0.1 N HCl (pH 1.2) | Very poorly soluble | At low pH, the carboxylic acid will be protonated, reducing its polarity and further decreasing aqueous solubility. |

| 0.1 N NaOH (pH 13) | Soluble | At high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more water-soluble. |

| Ethanol | Soluble | Benzoic acid and many benzoxazole derivatives show good solubility in alcohols.[3][4] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar organic solvent capable of solvating the molecule.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane | Sparingly soluble | The polarity of the molecule may limit its solubility in this non-polar solvent.[4] |

Note: The data in this table are predicted and should be confirmed by experimental analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The definitive method for determining thermodynamic solubility is the shake-flask method.[4]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is crucial for its development. The benzoxazole ring is generally stable due to its aromaticity.[1] However, the overall molecule can be susceptible to degradation under certain conditions, such as hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation pathways and products.[5][6]

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 N HCl, heat) | Likely stable | The benzoxazole ring is generally stable to acid. |

| Basic (e.g., 0.1 N NaOH, heat) | Potential for hydrolysis | The amide-like linkage within the oxazole ring could be susceptible to base-catalyzed hydrolysis. |

| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation | The benzene rings and the heterocyclic ring could be susceptible to oxidative degradation. |

| Thermal (e.g., 80°C, solid state) | Likely stable | The high melting point suggests good thermal stability in the solid state. |

| Photolytic (e.g., ICH Q1B conditions) | Potential for photodegradation | Aromatic systems can absorb UV light, leading to photochemical reactions. |

Note: The data in this table are predicted and should be confirmed by experimental analysis.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. For solid-state studies, use the pure compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 72 hours).

-

Base Hydrolysis: Treat the solution with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Oxidation: Treat the solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C or higher).

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

-

Peak Purity: Assess the purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. Based on the chemistry of its constituent parts, the compound is predicted to have pH-dependent aqueous solubility and be generally stable, with potential liabilities under harsh basic and oxidative conditions. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility and stability profiles, which are indispensable for the successful development of this compound into a viable pharmaceutical product.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

The Dawn of a Heterocycle: Unraveling the 19th-Century Discovery and Synthesis of Benzoxazoles

A deep dive into the historical archives of organic chemistry reveals that the first synthesis of a benzoxazole compound, a foundational scaffold in modern drug discovery and materials science, likely emerged from the systematic investigation of aromatic condensations in the late 1870s. While a single, definitive "discovery" paper remains elusive, the groundwork laid by chemists such as Albert Ladenburg in the synthesis of related heterocyclic systems provides a clear blueprint for the early preparations of these crucial compounds.

Benzoxazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an oxazole ring. Its derivatives are now integral components in a vast array of pharmaceuticals and functional materials. However, the journey of this unassuming molecule began in an era of burgeoning chemical exploration, where the fundamental reactions for constructing such ring systems were being meticulously established.

The Ladenburg Connection and the Dawn of Condensation Chemistry

The historical trail to the first benzoxazole synthesis is intrinsically linked to the pioneering work on benzimidazoles. In 1877, the German chemist Albert Ladenburg reported the synthesis of benzimidazoles through the condensation of ortho-phenylenediamines with carboxylic acids. This reaction, now a classic in heterocyclic chemistry, established a robust method for forming five-membered nitrogen-containing rings fused to a benzene core.

Given the structural analogy between ortho-phenylenediamines and ortho-aminophenols, it is highly probable that the first synthesis of a benzoxazole followed a similar path. By substituting ortho-aminophenol for ortho-phenylenediamine in a condensation reaction with a carboxylic acid or its derivative, early organic chemists would have readily accessed the benzoxazole framework.

A Glimpse into the Past: The First Synthesis of 2-Phenylbenzoxazole

While the exact date and publication of the very first benzoxazole synthesis are not definitively documented in readily available sources, a plausible early synthesis, likely performed around the same period as Ladenburg's benzimidazole work, would have been the preparation of 2-phenylbenzoxazole.

Hypothetical Early Synthesis of 2-Phenylbenzoxazole:

This reaction would have likely involved the condensation of ortho-aminophenol with benzoic acid, a common and readily available carboxylic acid at the time.

Experimental Protocol:

A mixture of ortho-aminophenol and benzoic acid would have been heated, likely at a high temperature and possibly in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a strong mineral acid, to drive the condensation and subsequent cyclization. The reaction proceeds through the initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic benzoxazole ring.

Early Characterization and Physicochemical Properties

The initial characterization of the first benzoxazole compounds would have relied on the analytical techniques of the late 19th century. This would have included elemental analysis to determine the empirical formula, melting point determination, and observation of its physical state and solubility.

The parent benzoxazole is a white to light yellow solid with a pyridine-like odor.[1] Early quantitative data for the parent benzoxazole ring system are summarized in the table below.

| Property | Value |

| Melting Point | 27-30 °C[1] |

| Boiling Point | 182 °C[1] |

| Appearance | White to light yellow solid[1] |

The Foundational Role of Early Synthesis

The initial forays into benzoxazole synthesis, though perhaps not recognized at the time for their full potential, laid the critical groundwork for the explosion of research into this heterocyclic system in the 20th and 21st centuries. The simple yet elegant condensation reactions pioneered by Ladenburg and his contemporaries provided a versatile and enduring strategy for accessing a vast array of substituted benzoxazoles. This has enabled generations of scientists to explore their diverse biological activities and material properties, leading to the development of life-saving drugs and innovative technologies.

The story of the discovery of benzoxazoles is a testament to the power of fundamental research in organic chemistry. The systematic exploration of reaction mechanisms and the quest to build new molecular architectures in the 19th century have provided an enduring legacy that continues to shape the landscape of modern science.

References

Potential Research Frontiers for 3-(1,3-Benzoxazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with a diverse range of demonstrated biological activities.[1][2][3] Compounds incorporating this structure have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4][5] 3-(1,3-Benzoxazol-2-yl)benzoic acid, a specific derivative of this class, represents a molecule of significant interest for further investigation. While specific biological data for this exact compound is limited in publicly available literature, its structural features, combining the benzoxazole core with a benzoic acid moiety, suggest a strong potential for therapeutic applications. This technical guide outlines key potential research areas for this compound, providing a foundation for its exploration in drug discovery and development. The proposed research avenues are supported by data from structurally related benzoxazole derivatives and include detailed experimental protocols to facilitate such investigations.

Potential Research Areas

Anticancer Activity

The benzoxazole nucleus is a constituent of numerous compounds with demonstrated antiproliferative and cytotoxic effects against a variety of cancer cell lines.[6] Derivatives have been shown to induce apoptosis and interfere with key signaling pathways involved in cancer progression.[7] The presence of the benzoic acid group in this compound could enhance solubility and potentially modulate interactions with biological targets.

Proposed Research Workflow for Anticancer Evaluation:

Caption: Proposed workflow for the synthesis and anticancer evaluation of this compound.

Antimicrobial Activity